molecular formula C26H28FN5O B8069032 XL999 CAS No. 921206-68-0

XL999

Cat. No.: B8069032
CAS No.: 921206-68-0
M. Wt: 445.5 g/mol
InChI Key: DMQYDVBIPXAAJA-VHXPQNKSSA-N
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Description

XL999 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a crucial role in the regulation of cellular processes such as growth, differentiation, and metabolism. Tyrosine kinases are involved in the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways. Inhibitors like this compound are essential in the treatment of various cancers and other diseases where these pathways are dysregulated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XL999 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes include:

    Step 1: Formation of the core structure through cyclization reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Final coupling with specific moieties to enhance activity and selectivity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. Key methods include:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Various substitution reactions are used to introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products:

Scientific Research Applications

XL999 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study phosphorylation processes and signal transduction pathways.

    Biology: Employed in cell biology to investigate the role of tyrosine kinases in cellular functions.

    Medicine: Crucial in the development of targeted therapies for cancers and other diseases involving dysregulated tyrosine kinase activity.

    Industry: Utilized in the production of diagnostic kits and research reagents

Mechanism of Action

XL999 exerts its effects by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of tyrosine residues in target proteins, disrupting signal transduction pathways. The molecular targets include various receptor tyrosine kinases and non-receptor tyrosine kinases involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Osimertinib: Used in the treatment of non-small cell lung cancer.

    Gefitinib: Another tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR).

Uniqueness of XL999: this compound is unique due to its high specificity and potency against multiple tyrosine kinases. It has shown effectiveness in preclinical studies and holds promise for the development of new therapeutic strategies .

Properties

IUPAC Name

(3Z)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQYDVBIPXAAJA-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC(CC1)NC2=CC\3=C(C=C2)NC(=O)/C3=C(/C4=CC(=CC=C4)F)\C5=NC=C(N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

XL999 is a potent inhibitor of key receptor tyrosine kinases implicated in the development and maintenance of tumor vasculature and in the proliferation of some tumor cells. It inhibits FGFR1, FGFR3, RET, VEGFR2 and PDGFR, and is also a potent inhibitor of FLT3, an important driver of leukemia cell proliferation in some patients with acute myelogenous leukemia (AML). XL999 exhibited excellent activity in target-specific cellular functional assays.
Record name XL999
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

705946-27-6, 921206-68-0
Record name XL-999
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705946276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XL999
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name XL-999
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I7PLF6N8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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